molecular formula C7H12ClN B2480247 (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride CAS No. 2490314-27-5

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride

Cat. No. B2480247
CAS RN: 2490314-27-5
M. Wt: 145.63
InChI Key: VCIOBNBIZQDZSQ-UOERWJHTSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves specific reactions that yield hydrochlorides of ethynylcyclopentanamine derivatives. For instance, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine were prepared from corresponding acetylenes, highlighting methodologies that could be adapted for "(1R,3S)-3-Ethynylcyclopentan-1-amine; hydrochloride" synthesis (Kozhushkov et al., 2010). These processes involve multistep reactions, including the preparation of intermediates and their subsequent transformation to the desired hydrochloride salts.

Scientific Research Applications

Synthesis and Applications

  • New Synthetic Pathways : The compound has been involved in the development of new synthetic pathways. For instance, Kozhushkov et al. (2010) reported the preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, indicating the potential for creating novel compounds using similar frameworks (Kozhushkov et al., 2010).

  • Stereoselective Processes : In another study, a stereoselective process for the synthesis of a related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was described. This highlights the relevance of such compounds in stereoselective synthesis, which is critical in the pharmaceutical industry (Han et al., 2007).

  • Bioconjugation Studies : The compound's structure has been useful in understanding bioconjugation mechanisms. Nakajima and Ikada (1995) studied the mechanism of amide formation, which is a crucial reaction in bioconjugation, using related compounds (Nakajima & Ikada, 1995).

  • Application in Microencapsulation : Yang, Ren, and Xie (2011) utilized a related compound in the microencapsulation of λ-cyhalothrin, demonstrating its potential in the controlled release and encapsulation of substances (Yang, Ren, & Xie, 2011).

  • Analytical Chemistry Applications : In the field of analytical chemistry, compounds similar to (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride have been used in methods for determining amines by high-performance liquid chromatography with fluorescence detection (You et al., 2006).

Future Directions

The future directions for the study of “(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride” could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive research and experimentation .

properties

IUPAC Name

(1R,3S)-3-ethynylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-6-3-4-7(8)5-6;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIOBNBIZQDZSQ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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